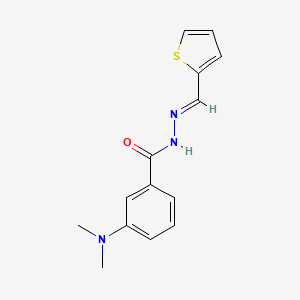

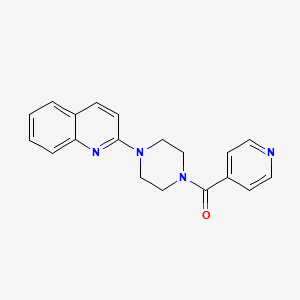

3-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their significant potential in various fields such as catalysis, organic synthesis, and potentially pharmacological activities due to their unique structural features. These compounds are synthesized through a series of reactions involving dimethylamino and thienylmethylene groups attached to a benzohydrazide backbone.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of dimethylamino-benzaldehyde with thienylmethylene derivatives in the presence of suitable catalysts and conditions to ensure the formation of the hydrazide framework. Key steps include activation of the carbonyl group, formation of the hydrazone bond, and subsequent stabilization of the product through solvent and temperature control.

Molecular Structure Analysis

Molecular structure characterization is often conducted using X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy techniques. These analyses reveal the planarity of the molecular structure, the spatial arrangement of the dimethylamino and thienylmethylene groups, and intramolecular hydrogen bonding that may influence the compound's reactivity and physical properties.

Chemical Reactions and Properties

Compounds like 3-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, owing to the reactive hydrazone moiety. These reactions can be exploited to synthesize a wide range of derivatives with potential biological or catalytic activities.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are significantly influenced by the compound's molecular structure. The presence of the dimethylamino group can enhance solubility in organic solvents, while the planar structure contributes to the formation of stable crystalline materials.

Chemical Properties Analysis

Chemically, the hydrazide function within this compound exhibits reactivity towards various electrophiles and nucleophiles. The electronic effects of the dimethylamino and thienylmethylene groups modulate its reactivity, making it a versatile intermediate for further synthetic transformations.

For further detailed studies and insights into compounds of this nature, refer to the following sources:

- (F. Su, Zhenggui Gu, & Jun Lin, 2011) on the crystal structure of a related compound.

- (B. Al-Hourani et al., 2016) discussing synthesis and molecular docking studies.

- (K. Karrouchi et al., 2020) on vibrational spectroscopy and biological evaluation of a similar compound.

Scientific Research Applications

Synthesis and Characterization

- A study focused on the synthesis, characterization, and various activities of metal complexes with Schiff base ligands derived from benzohydrazide derivatives. These complexes exhibited potential in catalysis, DNA binding, and antimicrobial activities, indicating their versatile applications in scientific research (El‐Gammal et al., 2021).

Corrosion Inhibition

- Benzothiazole derivatives, which are structurally similar to 3-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide, were investigated for their corrosion inhibitory effects on steel in acidic solutions. These studies highlight the potential of such compounds in protecting metals against corrosion, which is critical in industrial applications (Hu et al., 2016).

Organic Semiconductor Reactivity

- Research into the reactivity of an air-stable dihydrobenzoimidazole n-dopant with organic semiconductor molecules, including those related to 3-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide, provides insights into the development of new materials for electronics and photonics (Jhulki et al., 2021).

Structural Studies

- Structural analysis of N'-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate offers insights into the molecular configurations and potential interactions of similar compounds, which can be foundational for designing new drugs or materials (Su et al., 2011).

Generation of Structurally Diverse Libraries

- The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has been explored to generate a diverse library of compounds. This research demonstrates the versatility of such compounds in synthesizing a wide range of chemical structures for various applications (Roman, 2013).

properties

IUPAC Name |

3-(dimethylamino)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-17(2)12-6-3-5-11(9-12)14(18)16-15-10-13-7-4-8-19-13/h3-10H,1-2H3,(H,16,18)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFENKGOZHDAJKA-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NN=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)